molecular formula C15H11F3N2O3 B2591342 1-(3-Nitrophenyl)-3-(2,3,4-trifluoroanilino)-1-propanone CAS No. 868255-84-9

1-(3-Nitrophenyl)-3-(2,3,4-trifluoroanilino)-1-propanone

Cat. No.: B2591342
CAS No.: 868255-84-9
M. Wt: 324.259
InChI Key: RLZBSBWKCJMYRJ-UHFFFAOYSA-N
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Description

1-(3-Nitrophenyl)-3-(2,3,4-trifluoroanilino)-1-propanone is an organic compound that features both nitro and trifluoroanilino functional groups. These groups are known for their significant impact on the chemical properties and reactivity of the compound. The presence of the nitro group typically introduces electron-withdrawing characteristics, while the trifluoroanilino group can influence the compound’s steric and electronic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Nitrophenyl)-3-(2,3,4-trifluoroanilino)-1-propanone can be approached through several synthetic routes. One common method involves the reaction of 3-nitrobenzaldehyde with 2,3,4-trifluoroaniline in the presence of a suitable catalyst. The reaction typically proceeds through a condensation mechanism, forming the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

1-(3-Nitrophenyl)-3-(2,3,4-trifluoroanilino)-1-propanone can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The trifluoroanilino group can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of nitroso or nitro derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Nucleophiles such as amines or thiols, appropriate solvents

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3)

Major Products Formed

    Reduction: 1-(3-Aminophenyl)-3-(2,3,4-trifluoroanilino)-1-propanone

    Substitution: Various substituted derivatives depending on the nucleophile used

    Oxidation: Nitro or nitroso derivatives

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying the effects of nitro and trifluoroanilino groups on biological systems.

    Medicine: Could be investigated for its pharmacological properties, such as anti-inflammatory or antimicrobial activities.

    Industry: May be used in the development of new materials or as an intermediate in the production of agrochemicals.

Mechanism of Action

The mechanism of action of 1-(3-Nitrophenyl)-3-(2,3,4-trifluoroanilino)-1-propanone would depend on its specific application. For instance, if used as a pharmaceutical agent, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The nitro group could participate in redox reactions, while the trifluoroanilino group might influence the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Nitrophenyl)-3-(2,3,4-trifluoroanilino)-1-butanone: Similar structure but with an additional carbon in the propanone chain.

    1-(3-Nitrophenyl)-3-(2,3,4-difluoroanilino)-1-propanone: Similar structure but with one less fluorine atom.

    1-(3-Nitrophenyl)-3-(2,3,4-trifluoroanilino)-1-ethanone: Similar structure but with a shorter ethanone chain.

Uniqueness

1-(3-Nitrophenyl)-3-(2,3,4-trifluoroanilino)-1-propanone is unique due to the specific combination of the nitro and trifluoroanilino groups, which can impart distinct electronic and steric properties

Properties

IUPAC Name

1-(3-nitrophenyl)-3-(2,3,4-trifluoroanilino)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3N2O3/c16-11-4-5-12(15(18)14(11)17)19-7-6-13(21)9-2-1-3-10(8-9)20(22)23/h1-5,8,19H,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLZBSBWKCJMYRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)CCNC2=C(C(=C(C=C2)F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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